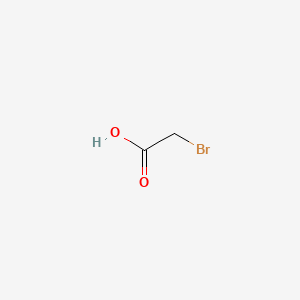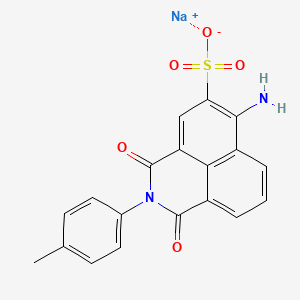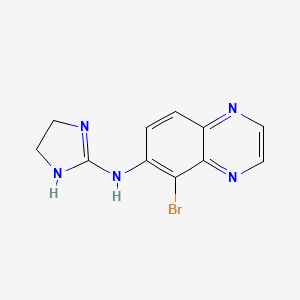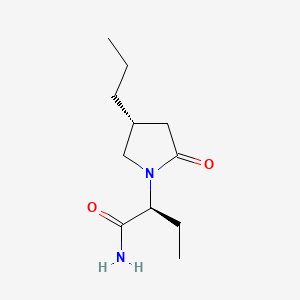
Bromoacetic acid
Overview
Description
Bromoacetic acid is a colorless solid and a relatively strong alkylating agent . It is used in organic synthesis and as an alkylating agent . It is also used as a biochemical for proteomics research . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, dyes, and agrochemicals .
Synthesis Analysis
Bromoacetic acid can be synthesized by the bromination of acetic acid . A specific method involves the formation of bromoacetic acid anhydride from commercially available bromoacetic acid and reacting the anhydride in N,N′-dimethylformamide (DMF) with a primary amine on the protected peptide .
Molecular Structure Analysis
The molecular formula of Bromoacetic acid is C2H3BrO2 . Its average mass is 138.948 Da and its monoisotopic mass is 137.931641 Da .
Chemical Reactions Analysis
Bromoacetic acid and its esters are widely used building blocks in organic synthesis . For example, it can react with Sodium Hydroxide to form Sodium Bromoacetate and Water .
Physical And Chemical Properties Analysis
Bromoacetic acid has a density of 2.0±0.1 g/cm3 . Its boiling point is 207.0±13.0 °C at 760 mmHg . The vapor pressure is 0.1±0.8 mmHg at 25°C . The enthalpy of vaporization is 48.9±6.0 kJ/mol . The flash point is 79.0±19.8 °C . The index of refraction is 1.506 .
Scientific Research Applications
Organic Synthesis
Bromoacetic acid is widely used in organic synthesis . It serves as a versatile building block in the synthesis of various organic compounds .
Alkylating Agent
It also acts as an alkylating agent . Alkylating agents are valuable in chemistry due to their ability to introduce alkyl groups into molecules, which can significantly alter the properties of the target molecule .
Biochemical for Proteomics Research
Bromoacetic acid is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, and bromoacetic acid can play a crucial role in the analysis and identification of proteins .
Pharmaceuticals
It is an important raw material and intermediate used in the production of pharmaceuticals . The bromine atom in bromoacetic acid can be easily replaced by other groups, making it useful in the synthesis of a wide range of pharmaceutical compounds .
Dyes and Agrochemicals
Bromoacetic acid is used in the production of dyes and agrochemicals . Its reactivity and versatility make it a valuable component in the synthesis of these products .
Carboxymethylation of Polyethylene Glycol
It is used for the carboxymethylation of polyethylene glycol for bacterial adhesion experiments . This process modifies the polyethylene glycol, allowing it to be used in experiments studying how bacteria adhere to surfaces .
Synthesis of C60-fused Lactone
Bromoacetic acid is used for the synthesis of C60-fused lactone in the presence of Mn(OAc)3·2H2O . This is a specific application in the field of organic synthesis .
N-terminal Bromoacylation of Resin Bound Peptides
Bromoacetic acid is mainly used for the N-terminal bromoacylation of resin bound peptides . This process is important in peptide synthesis, where it can be used to modify the properties of the peptide .
Safety And Hazards
properties
IUPAC Name |
2-bromoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPAWGWELVVRCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrO2 | |
| Record name | BROMOACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/261 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021495 | |
| Record name | Bromoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bromoacetic acid appears as colorless crystals. Melting point 51 °C. Density 1.93 g / cm3. Corrosive to metals and tissue. Poisonous by ingestion. Used to cause drop of citrus fruit in harvesting., Hygroscopic solid; [Merck Index] Colorless deliquescent solid; [CAMEO] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS] | |
| Record name | BROMOACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/261 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bromoacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20371 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
208 °C | |
| Record name | 2-Bromoacetyl Group | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02198 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bromoacetic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
113 °C (235 °F) - closed cup | |
| Record name | Bromoacetic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 6.36X10+5 mg/L at 25 °C, Miscible with water, Miscible with ethanol, ether; soluble in acetone, benzene; slightly soluble in chloroform, Soluble in methanol | |
| Record name | 2-Bromoacetyl Group | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02198 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bromoacetic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Density: 1.9335 at 50 °C | |
| Record name | Bromoacetic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.11 [mmHg], 0.119 mm Hg at 25 °C | |
| Record name | Bromoacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20371 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Bromoacetic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Bromoacetic acid | |
Color/Form |
Hexagonal or rhomboidal hygroscopic crystals, Colorless, deliquescent crystals | |
CAS RN |
79-08-3 | |
| Record name | BROMOACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/261 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bromoacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromoacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromoacetyl Group | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02198 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BROMOACETIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bromoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.069 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B3HS32431 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bromoacetic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
50 °C | |
| Record name | 2-Bromoacetyl Group | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02198 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bromoacetic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known targets of Bromoacetic acid?
A2: Bromoacetic acid is known to inhibit acid phosphatase activity by interacting with a histidine residue at the enzyme's active site. [] It can also alkylate cysteine, histidine, methionine, and tryptophan residues in proteins. []
Q2: Does Bromoacetic acid cause oxidative stress?
A3: Yes, research suggests that Bromoacetic acid exposure can induce oxidative stress in chicken kidneys, potentially by disrupting mitochondrial function and the Nrf2 antioxidant pathway. []
Q3: What are the spermatogenic effects of Bromoacetic acid?
A4: Studies in rats show that Dibromoacetic acid (DBAA), a related compound, can negatively impact sperm motility, induce degenerative changes in sperm morphology (both head and flagellum), and alter spermiation. [, ]
Q4: What is the molecular formula and weight of Bromoacetic acid?
A5: The molecular formula of Bromoacetic acid is C2H3BrO2, and its molecular weight is 138.95 g/mol. []
Q5: Is there any spectroscopic data available for Bromoacetic acid?
A6: Yes, the complete vibrational spectra of solid Bromoacetic acid and its deuterated forms have been recorded and assigned to approximate normal modes of vibration. [] These studies suggest that Bromoacetic acid exists as a cyclic hydrogen-bonded dimer in its solid form. []
Q6: Can Bromoacetic acid be used in the synthesis of polymers?
A7: Yes, Bromoacetic acid has been utilized in a novel, one-step synthesis of polyglycolide. [] This method involves reacting Bromoacetic acid with triethylamine in a nitromethane solution. []
Q7: How does Bromoacetic acid behave in a solvate crystal?
A8: Thermal analysis and X-ray absorption spectroscopy studies revealed that a solvate compound of rubidium bromoacetate and Bromoacetic acid (1:1) decomposes upon heating, releasing Bromoacetic acid and forming rubidium bromide and polyglycolide. []
Q8: Does Bromoacetic acid participate in any catalytic reactions?
A9: While Bromoacetic acid itself might not be a catalyst, it is a key reactant in iridium-catalyzed reductive (3+2) annulation reactions with lactams. [] This reaction enables the formation of cyclic N,O-acetals, which are valuable intermediates for synthesizing substituted cyclic amines. []
Q9: Are there any QSAR models developed for Bromoacetic acid and related compounds?
A10: Yes, QSAR models have been developed to predict the developmental toxicity of halogenated DBPs, including Bromoacetic acid, in the marine polychaete Platynereis dumerilii. [] These models utilize physical-chemical descriptors like logP, pKa, and electronic descriptors to explain the observed toxicity trends. [] Another QSAR model was developed for predicting the toxicity of haloacetic acid mixtures to the green alga Raphidocelis subcapitata. This model, based on octanol-water partition coefficient and pKa, effectively predicted additive mixture toxicities, while other parameters like total energy and dipole moment were helpful in understanding synergistic and antagonistic effects. []
Q10: How does halogen substitution influence the toxicity of acetic acid?
A11: Studies show a clear trend of increasing cytotoxicity and genotoxicity with increasing halogen atomic weight: iodinated HAAs > brominated HAAs > chlorinated HAAs. [] For instance, Bromoacetic acid is significantly more cytotoxic and genotoxic than chloroacetic acid. [, ]
Q11: What is the maximum contaminant level for Bromoacetic acid in drinking water?
A14: In the United States, the maximum contaminant level (MCL) for five haloacetic acids (HAA5), including Bromoacetic acid, is set at 60 μg/L by the EPA. [, ]
Q12: How is Bromoacetic acid formed during water disinfection?
A15: Bromoacetic acid, along with other brominated disinfection byproducts, can form during various water treatment processes, including chlorination, ozonation of bromide-containing water, and peracetic acid disinfection. [, , , ]
Q13: Can Bromoacetic acid be removed from water?
A16: Yes, activated carbon has shown promise in removing Bromoacetic acid from drinking water. [] The efficiency of removal depends on factors like the type of activated carbon used, contact time, and water quality parameters. []
Q14: What is the environmental fate of Bromoacetic acid?
A17: While Bromoacetic acid can be removed through water treatment processes, some may remain in treated water and concentrate in brine during desalination processes. [] Further research is needed to fully elucidate its environmental persistence and potential for bioaccumulation.
Q15: How can Bromoacetic acid be analyzed in water samples?
A18: Various analytical methods can determine Bromoacetic acid levels in water. One common approach is ion chromatography coupled with inductively coupled plasma mass spectrometric detection (IC-ICP-MS). [] This technique allows for separating Bromoacetic acid from other anions and quantifying it at trace levels. [] Another method involves derivatizing Bromoacetic acid with BF3/methanol followed by analysis using gas chromatography coupled with an electron capture detector (GC-ECD). [, ] High-performance liquid chromatography coupled with inductively coupled plasma tandem mass spectrometry (HPLC-ICP-MS/MS) is a sensitive and selective technique for simultaneous determination of various chlorinated and brominated acetic acids, including BAA, in different water matrices. [, ]
Q16: How is Bromoacetic acid quantified in beer?
A19: Bromoacetic acid in beer can be determined using a similar approach as in water samples. After sample preparation involving solid-phase extraction and derivatization with BF3/methanol, the analyte is quantified using GC-ECD. [, ]
Q17: Is there research on the metabolic fate of Bromoacetic acid in living organisms?
A20: Yes, studies in rats suggest that Bromoacetic acid might be metabolized to N-acetyl-S-(carboxymethyl)cysteine, likely via oxidative pathways involving bromoacetaldehyde and bromoacetic acid as intermediates. []
Q18: How does Bromoacetic acid compare to other thiol-alkylating agents?
A21: Research indicates that Bromoacetic acid, along with iodoacetic acid and bromoacetates, exhibits a faster speed of action on resistant houseflies compared to chloroacetic acid and chloroacetates. [] This difference in speed of action is attributed to the higher chemical reactivity of the former group towards thiol-containing substances. []
Q19: Are there alternative disinfectants that minimize Bromoacetic acid formation?
A22: The type and dose of disinfectant used, as well as the presence of bromide ions, significantly influence the formation of Bromoacetic acid and other DBPs. [] Exploring alternative disinfection methods, such as UV irradiation or chlorine dioxide, and optimizing existing techniques could potentially reduce BAA formation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-({6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide](/img/structure/B1667818.png)